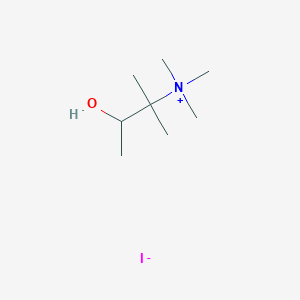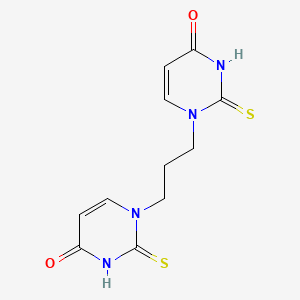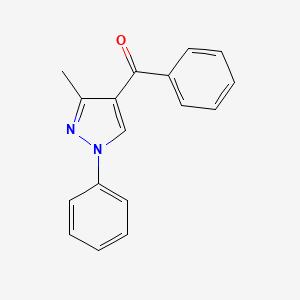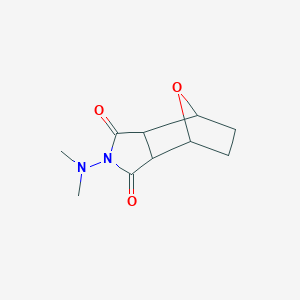
3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple bromine atoms, a hydroxyl group, and a phenyl group attached to the xanthenone core. Its molecular structure contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- typically involves multi-step organic reactions. One common method includes the bromination of a suitable xanthenone precursor, followed by the introduction of the phenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The hydroxyl group is usually introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be selectively reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include various substituted xanthenone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. It can interact with cellular proteins, enzymes, and nucleic acids, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-methyl-
- 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-ethyl-
- 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-propyl-
Uniqueness
3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs.
Propriétés
Numéro CAS |
90429-67-7 |
|---|---|
Formule moléculaire |
C19H8Br4O3 |
Poids moléculaire |
603.9 g/mol |
Nom IUPAC |
2,4,5,7-tetrabromo-6-hydroxy-9-phenylxanthen-3-one |
InChI |
InChI=1S/C19H8Br4O3/c20-11-6-9-13(8-4-2-1-3-5-8)10-7-12(21)17(25)15(23)19(10)26-18(9)14(22)16(11)24/h1-7,24H |
Clé InChI |
YDORCWFBNQOQIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)



![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)

![[(Z)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ylideneamino]urea](/img/structure/B14367106.png)





![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
